4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide
Description
4-Benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide is a synthetic heterocyclic compound featuring a morpholine core substituted with a benzyl group at position 4, a ketone at position 5, and a carboxamide group linked to a thiophen-2-ylmethyl moiety. This structure combines the rigidity of the morpholine ring with the electronic diversity of thiophene and benzyl substituents, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic interactions.
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-16-12-22-11-15(17(21)18-9-14-7-4-8-23-14)19(16)10-13-5-2-1-3-6-13/h1-8,15H,9-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVQXPLLOQLUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide typically involves multiple steps, starting with the preparation of the morpholine ring and the thiophene moiety. One common method involves the condensation of a thiophene derivative with a morpholine derivative under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activity.
Mechanism of Action
The mechanism of action of 4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[2-Chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide (BI82294)
- Molecular Formula : C₁₇H₁₄ClF₃N₂O₃S
- Molecular Weight : 418.82 g/mol
- Key Differences : Replaces the benzyl group with a chloro-trifluoromethylphenyl substituent.
- This modification may increase metabolic stability but reduce solubility .
(S)-5-Chloro-N-{[2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]henanthren-5-yl]methyl}thiophene-2-carboxamide
- Key Differences : Incorporates a henanthrenyl (polycyclic aromatic) system and a 3-oxomorpholine group.
- Implications : The extended aromatic system may enhance π-π stacking interactions with biological targets, while the additional oxo group on morpholine could alter hydrogen-bonding capacity. However, the larger structure may compromise bioavailability due to increased molecular weight .
Heterocyclic Core Modifications
5-Chloro-N-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
- Key Differences: Replaces the morpholine ring with an oxazolidinone core.
- Implications: Oxazolidinones are known for antibiotic activity (e.g., linezolid).
Pyrazole-4-carboxamide Derivatives (e.g., 9a-j in )
- General Structure: 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide
- Key Differences : Pyrazole core instead of morpholine.
- Implications: The pyrazole ring’s planar structure and nitrogen atoms facilitate metal coordination or hydrogen bonding, which may enhance kinase inhibition properties.
Thiophene-Containing Analogs
Biginelli Condensation Derivatives ()
- Example : 1-Methyl-2-(methylthio)-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
- Key Differences : Dihydropyrimidine core with thiophene and nitrile groups.
- Implications : The dihydropyrimidine scaffold is associated with calcium channel modulation. The nitrile group may improve metabolic stability but introduce toxicity risks compared to the carboxamide linkage in the target compound .
Data Tables for Comparative Analysis
Table 1. Structural and Physicochemical Properties
Research Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in BI82294) improve target binding but may reduce aqueous solubility. The benzyl group in the target compound offers a balance between lipophilicity and synthetic accessibility .
Core Modifications: Replacing morpholine with oxazolidinone or pyrazole alters hydrogen-bonding capacity and ring strain, impacting both biological activity and metabolic pathways .
Thiophene Role : The thiophen-2-ylmethyl group in the target compound and analogs contributes to π-π interactions, critical for binding to aromatic residues in proteins like kinases or proteases .
Biological Activity
4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide, a compound with the CAS number 1351581-63-9, is a morpholine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 344.4 g/mol. The compound features a morpholine ring, a thiophene moiety, and a benzyl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 1351581-63-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of a morpholine derivative with a benzyl halide, followed by nucleophilic substitution to introduce the thiophene ring. The final step often involves amidation to form the carboxamide group .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of morpholine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
- Antimicrobial Properties : Morpholine derivatives have been reported to possess antimicrobial activity against both bacterial and fungal strains. The presence of the thiophene ring may enhance this activity through specific interactions with microbial enzymes .
- Inhibitory Effects : Some studies suggest that related compounds may inhibit key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDAC) and carbonic anhydrases (CA) .
Case Studies and Research Findings
Several studies have investigated the biological activity of morpholine derivatives:
Study 1: Anticancer Activity
A series of morpholine derivatives were tested for their cytotoxic effects on various cancer cell lines. One derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), demonstrating high selectivity and potency .
Study 2: Antimicrobial Activity
Research indicated that certain morpholine-based compounds showed promising results against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Study 3: Enzyme Inhibition
In vitro assays revealed that some morpholine derivatives could inhibit HDACs, which are implicated in cancer cell proliferation. This suggests that this compound may possess similar inhibitory properties .
Q & A
Q. What are the recommended synthetic routes for 4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide, and how do coupling agents influence reaction efficiency?
Methodological Answer: The compound can be synthesized via a carbodiimide-mediated coupling strategy. A typical protocol involves:
Activating the carboxylic acid group of 4-benzyl-5-oxomorpholine-3-carboxylic acid using EDC·HCl and HOBt in anhydrous dichloromethane (DCM) .
Reacting the activated intermediate with (thiophen-2-yl)methylamine under inert conditions.
Purifying the product via column chromatography or recrystallization.
Key Considerations:
- Coupling Agents : EDC·HCl with HOBt minimizes racemization and improves yields compared to DCC alone .
- Solvent Choice : Anhydrous DCM or THF ensures optimal activation of the carboxylic acid.
- Yield Optimization : Excess amine (1.2–1.5 equiv) and reaction times of 12–24 hours are recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
NMR Spectroscopy : Confirm the presence of the benzyl group (δ 7.2–7.4 ppm, aromatic protons), morpholine ring (δ 3.5–4.0 ppm, CH₂ groups), and thiophene moiety (δ 6.8–7.1 ppm) .
LC-MS : Verify molecular weight (calculated m/z for C₁₈H₂₀N₂O₃S: 344.4) and purity (>95%) .
HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity .
Data Contradiction Note:
Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents. Always cross-validate with elemental analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the morpholine ring?
Methodological Answer:
Crystallization : Grow single crystals via slow evaporation in ethyl acetate/hexane mixtures.
Data Collection : Use a synchrotron or high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Refinement : Employ SHELXL for structure solution, focusing on the morpholine ring’s puckering parameters (Cremer-Pople analysis) .
Q. How do substituents on the thiophene ring affect the compound’s pharmacological activity?
Methodological Answer:
SAR Study Design : Synthesize analogs with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OMe) groups on the thiophene ring.
Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .
Key Findings from Analog Studies:
- Electron-withdrawing groups : Enhance binding to hydrophobic pockets (e.g., 5-nitro-thiophene analogs show 2x higher activity) .
- Steric hindrance : Bulky groups at the 3-position reduce activity due to steric clashes .
Q. How can researchers address contradictions in reported synthetic yields for this compound?
Methodological Answer:
Variable Analysis : Identify critical parameters (e.g., reagent quality, reaction atmosphere).
Reproducibility Protocol :
- Use freshly distilled DCM to avoid moisture.
- Pre-dry (thiophen-2-yl)methylamine over molecular sieves.
- Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
Case Study:
A 2023 study reported 65% yield using EDC·HCl/HOBt, while a 2024 method using COMU achieved 78%. The discrepancy was traced to COMU’s superior stability in DMSO .
Methodological Resources
Q. Recommended Software for Structural Analysis
Q. Key Journals for Comparative Studies
- Medicinal Chemistry Research (synthesis protocols).
- Acta Crystallographica Section E (structural data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
